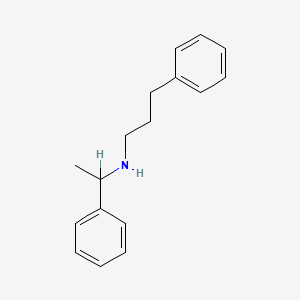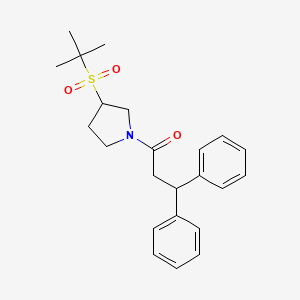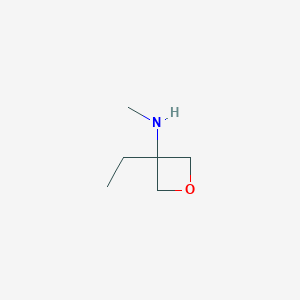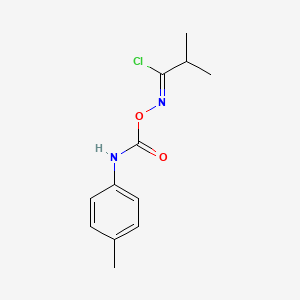
Benzenepropanamine, N-(1-phenylethyl)-
描述
Benzenepropanamine, N-(1-phenylethyl)-, also known as N-(1-phenylethyl)-3-phenylpropan-1-amine, is an organic compound with the molecular formula C17H21N. This compound features a benzene ring attached to a propanamine chain, which is further substituted with a phenylethyl group. It is a secondary amine and is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-(1-phenylethyl)-, typically involves the reductive amination of benzylacetone with phenylethylamine. The reaction is catalyzed by hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions usually involve:
Temperature: 25-50°C
Pressure: 1-5 atm of hydrogen
Solvent: Ethanol or methanol
Industrial Production Methods: Industrial production of Benzenepropanamine, N-(1-phenylethyl)-, follows similar synthetic routes but on a larger scale. The process involves:
Catalyst: Palladium on carbon (Pd/C)
Reaction Vessel: High-pressure hydrogenation reactors
Purification: Distillation or recrystallization to obtain the pure product
化学反应分析
Types of Reactions: Benzenepropanamine, N-(1-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Acyl chlorides, anhydrides, alkyl halides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Amides, alkylated amines
科学研究应用
Benzenepropanamine, N-(1-phenylethyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
作用机制
The mechanism of action of Benzenepropanamine, N-(1-phenylethyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors, altering their signaling pathways and leading to various physiological effects.
相似化合物的比较
- N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine
- N-ethyl maleimide
- Phenylethylamine
Comparison: Benzenepropanamine, N-(1-phenylethyl)-, is unique due to its specific structural features, such as the presence of both benzene and phenylethyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, N-ethyl maleimide is primarily used for thiol derivatization, whereas Benzenepropanamine, N-(1-phenylethyl)-, is more versatile in its applications, ranging from organic synthesis to potential therapeutic uses.
属性
IUPAC Name |
3-phenyl-N-(1-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15,18H,8,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMIIZKBSKGZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431207 | |
| Record name | Benzenepropanamine, N-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-48-0 | |
| Record name | Benzenepropanamine, N-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[4-(2-fluorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B1652487.png)
![4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid](/img/structure/B1652489.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)


![3-Pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine](/img/structure/B1652496.png)



![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)


![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)

